

Spectroscopic Characterization of 1-(4-Bromophenyl)cyclobutanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclobutanecarbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize **1-(4-Bromophenyl)cyclobutanecarbonitrile**. While a complete experimental dataset for this specific molecule is not readily available in public domains, this document outlines the standard experimental protocols and presents predicted spectroscopic data based on the analysis of structurally similar compounds. This information is intended to guide researchers in the analysis and confirmation of the structure of **1-(4-Bromophenyl)cyclobutanecarbonitrile**.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(4-Bromophenyl)cyclobutanecarbonitrile**. These predictions are derived from the known spectral characteristics of analogous compounds, including other brominated aromatic compounds and substituted cyclobutane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-(4-Bromophenyl)cyclobutanecarbonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.60	Doublet	2H	Aromatic protons (ortho to Br)
~ 7.45	Doublet	2H	Aromatic protons (meta to Br)
~ 2.80 - 2.95	Multiplet	2H	Cyclobutane protons (α to CN)
~ 2.40 - 2.55	Multiplet	2H	Cyclobutane protons (α to CN)
~ 2.10 - 2.30	Multiplet	2H	Cyclobutane protons (β to CN)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-(4-Bromophenyl)cyclobutanecarbonitrile**

Chemical Shift (δ , ppm)	Assignment
~ 140	Quaternary aromatic carbon (C-Br)
~ 132	Aromatic CH (ortho to Br)
~ 129	Aromatic CH (meta to Br)
~ 125	Quaternary aromatic carbon (C-cyclobutane)
~ 122	Nitrile carbon ($\text{C}\equiv\text{N}$)
~ 45	Quaternary cyclobutane carbon (C-CN)
~ 35	Cyclobutane CH_2
~ 18	Cyclobutane CH_2

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for **1-(4-Bromophenyl)cyclobutanecarbonitrile**

Frequency (cm ⁻¹)	Intensity	Assignment
~ 2240 - 2220	Sharp, Medium	C≡N stretch of the nitrile group
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2980 - 2850	Medium	Aliphatic C-H stretch (cyclobutane)
~ 1600, 1485	Strong, Medium	Aromatic C=C ring stretch
~ 1070	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-(4-Bromophenyl)cyclobutanecarbonitrile**

m/z Value	Relative Abundance	Assignment
[M] ⁺ •	~ 50%	Molecular ion containing ⁷⁹ Br
[M+2] ⁺ •	~ 50%	Molecular ion containing ⁸¹ Br
[M-CN] ⁺	Variable	Fragment ion (loss of nitrile)
[C ₆ H ₄ Br] ⁺	Variable	Bromophenyl fragment

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring NMR, IR, and MS data for a compound such as **1-(4-Bromophenyl)cyclobutanecarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: Approximately 5-10 mg of the solid sample of **1-(4-Bromophenyl)cyclobutanecarbonitrile** is dissolved in 0.5-0.7 mL of a deuterated solvent,

typically deuterated chloroform (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).

2.1.2. Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

- ^1H NMR: The spectrum is acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR: The spectrum is acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

2.2.2. Instrumentation and Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The data is typically collected over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

2.3.1. Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

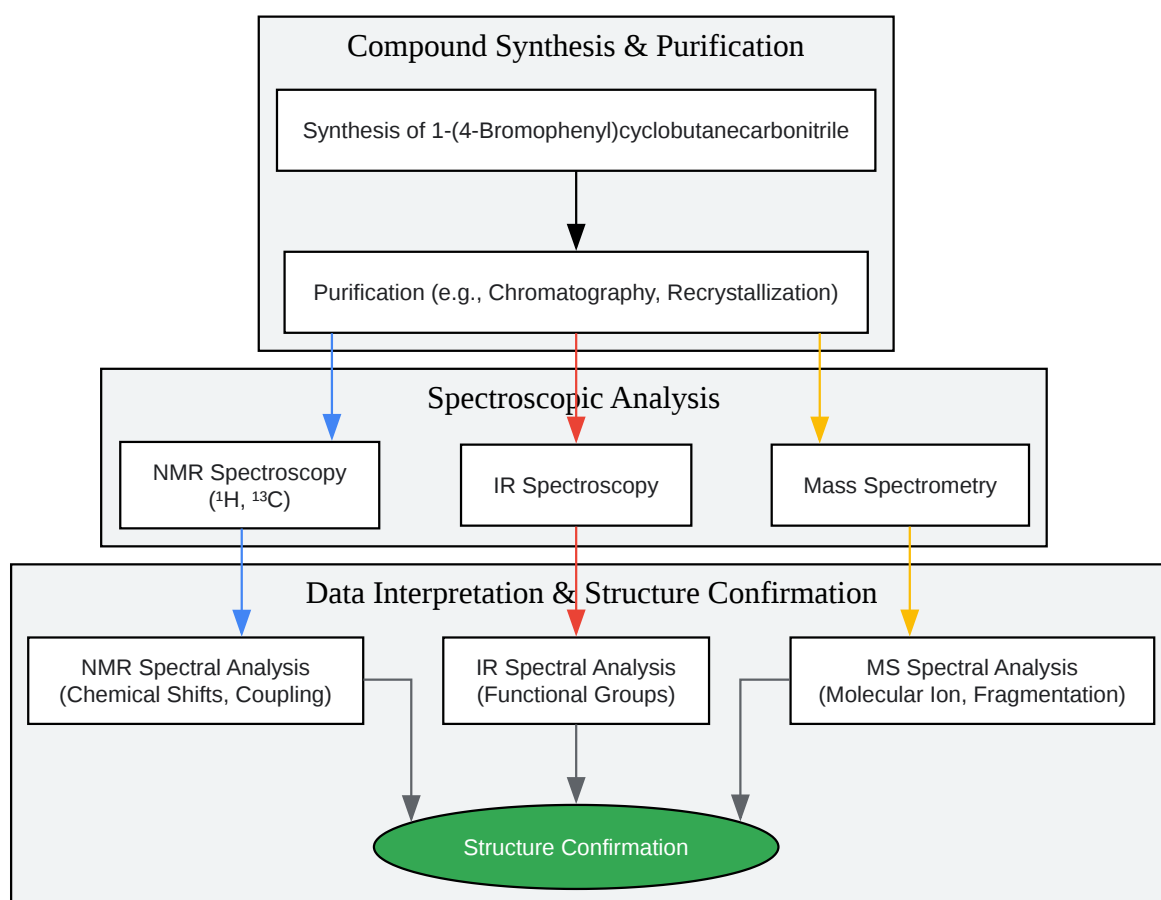
2.3.2. Instrumentation and Data Acquisition: Mass spectra are typically obtained using a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

- Electron Ionization (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

- **Data Analysis:** The resulting mass spectrum will show the molecular ion peak ($[M]^{+\bullet}$) and various fragment ions. Due to the natural abundance of bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.^[1]

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity like **1-(4-Bromophenyl)cyclobutanecarbonitrile**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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